molecular formula C10H10F3NO3S B13723287 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol

4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol

Cat. No.: B13723287
M. Wt: 281.25 g/mol
InChI Key: LDSYXSUGWZXPSY-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with fluorine atoms and a sulfonyl group, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,3-difluoropyrrolidine with sulfonyl chloride under controlled conditions to form 3,3-difluoropyrrolidine-1-sulfonyl chloride . This intermediate is then reacted with 2-fluorophenol in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce sulfonic acids .

Scientific Research Applications

4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol involves its interaction with specific molecular targets. The fluorine atoms and sulfonyl group can form strong interactions with enzymes or receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoropyrrolidine-1-sulfonyl chloride
  • 2-Fluorophenol
  • 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-phenol

Uniqueness

4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol stands out due to its unique combination of a pyrrolidine ring, fluorine atoms, and a sulfonyl group. This combination imparts distinct chemical reactivity and stability, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C10H10F3NO3S

Molecular Weight

281.25 g/mol

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)sulfonyl-2-fluorophenol

InChI

InChI=1S/C10H10F3NO3S/c11-8-5-7(1-2-9(8)15)18(16,17)14-4-3-10(12,13)6-14/h1-2,5,15H,3-4,6H2

InChI Key

LDSYXSUGWZXPSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)S(=O)(=O)C2=CC(=C(C=C2)O)F

Origin of Product

United States

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